
Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 6th position, a methyl group at the 2nd position, and an ethyl ester group at the 1st position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with 2-methylquinoline, bromination at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing the 4th position to introduce the oxo group using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: Reacting the resulting compound with ethyl bromoacetate in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Using reagents like sodium azide or primary amines in polar solvents.
Reduction: Employing sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Hydrolysis: Using hydrochloric acid or sodium hydroxide in aqueous solutions.
Major Products Formed
Substitution: Formation of 6-amino or 6-thio derivatives.
Reduction: Formation of 4-hydroxy derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
- Ethyl 2-(6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
- Ethyl 2-(6-iodo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
Uniqueness
Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially improving their efficacy as drugs.
Propriétés
Formule moléculaire |
C14H14BrNO3 |
|---|---|
Poids moléculaire |
324.17 g/mol |
Nom IUPAC |
ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C14H14BrNO3/c1-3-19-14(18)8-16-9(2)6-13(17)11-7-10(15)4-5-12(11)16/h4-7H,3,8H2,1-2H3 |
Clé InChI |
RULRFOMLCQMSTG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C(=CC(=O)C2=C1C=CC(=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




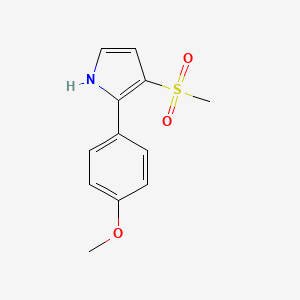

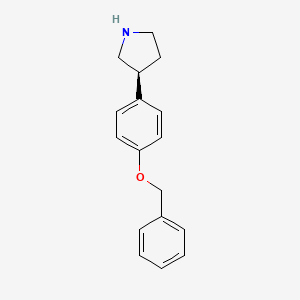
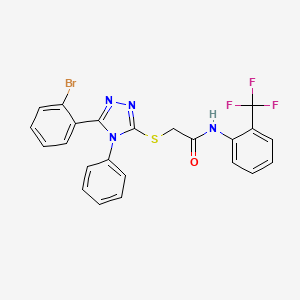
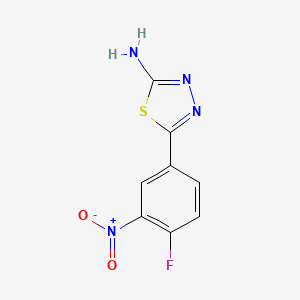
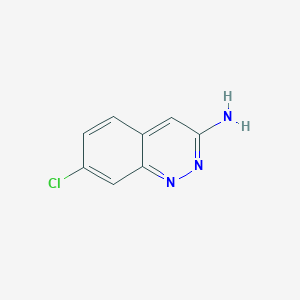
![2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide](/img/structure/B11774013.png)

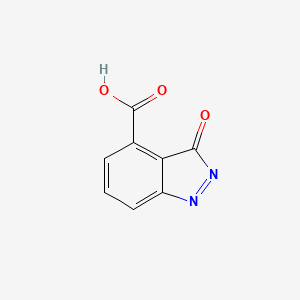
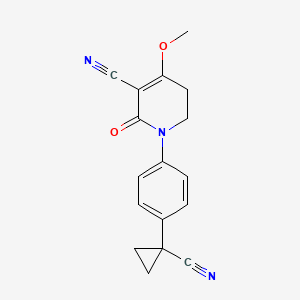
![(1S,4R)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11774052.png)

